Traxoprodil mesylate

Content Navigation

Researchers requiring selective NR2B antagonism often encounter confounding off-target activity (e.g., ifenprodil at α1-adrenergic/sigma receptors) or poor solubility from the free base form. Traxoprodil mesylate eliminates these issues.

- High NR2B selectivity; no α1-adrenergic activity ensures pathway-specific interpretation.

- Mesylate salt provides superior aqueous solubility for accurate dosing and reproducible bioavailability.

- Consistent, reliable data in depression, neurodegeneration, and pain models.

Supplied with batch-specific purity data and fast global logistics for uninterrupted research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

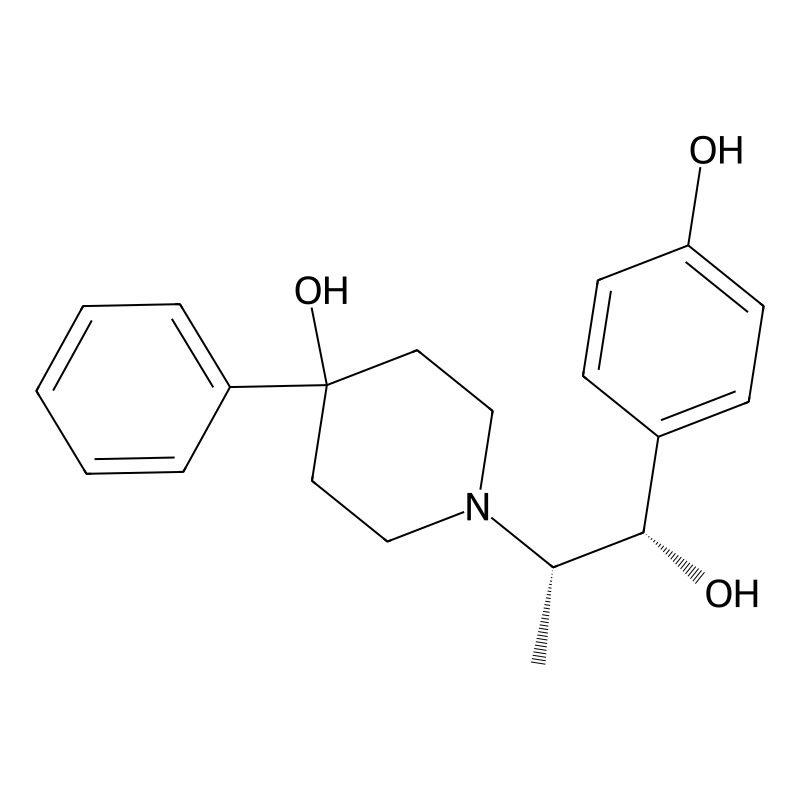

Traxoprodil (also known as CP-101,606) is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This mechanism of action places it in a class of neuroactive compounds investigated for neuroprotection, anti-Parkinsonian effects, and as rapid-acting antidepressants. As the mesylate salt form, this product is optimized for improved handling and solubility in aqueous solutions, a critical factor for preparing consistent and bioavailable formulations for in vitro and in vivo research.

Research Fit

References

- [1] Chenard, B. L., et al. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent and selective noncompetitive N-methyl-D-aspartate receptor antagonist with an in vivo neuroprotectant profile in the presence of a favorable side effect profile. J. Med. Chem. 38, 3138–3145 (1995).

- [2] Poleszak, E., et al. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacol Rep. 68(2), 465-71 (2016).

- [3] Preskorn, S. H., et al. An open-label, randomized, parallel-group, flexible-dose study to evaluate the safety, tolerability, and effectiveness of CP-101,606 in combination with a selective serotonin reuptake inhibitor in patients with treatment-resistant major depressive disorder. J. Clin. Psychopharmacol. 28, 654–661 (2008).

- [5] Wikipedia. Traxoprodil.

- [6] Gao, Y., et al. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK. Oxidative Medicine and Cellular Longevity, vol. 2023, Article ID 4088006 (2023).

- [7] Serpa, M. D., et al. Technologies to Counter Poor Solubility Issues: A Review. Asian Journal of Pharmaceutics. 7(3), 119-128 (2013).

- [8] Savjani, K. T., et al. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012, 195727 (2012).

Substituting Traxoprodil Mesylate with first-generation analogs like ifenprodil, or with its free base form, introduces critical experimental variables that can compromise data integrity. Ifenprodil, while also targeting the NR2B subunit, exhibits significant off-target activity at α1-adrenergic and sigma (σ) receptors, introducing confounding pharmacological effects. The free base form of Traxoprodil, lacking the mesylate counter-ion, is expected to have significantly lower aqueous solubility, leading to challenges in stock solution preparation, dosing accuracy, and bioavailability in vivo, ultimately risking poor reproducibility. Therefore, for studies demanding high NR2B selectivity and consistent, reproducible exposure, Traxoprodil Mesylate is the chemically defined and functionally distinct choice.

Substitution Risk

References

- [1] Poleszak, E., et al. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacol Rep. 68(2), 465-71 (2016).

- [2] Williams, K. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Mol. Pharmacol. 44, 851–859 (1993).

- [3] Yadav, M., & Naddaf, A. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(3), 103-109.

- [4] Serpa, M. D., et al. Technologies to Counter Poor Solubility Issues: A Review. Asian Journal of Pharmaceutics. 7(3), 119-128 (2013).

Mesylate Salt Solubility Advantage

The mesylate salt form is a deliberate chemical modification designed to improve the aqueous solubility and dissolution rate of a basic parent compound like Traxoprodil. While specific quantitative solubility data for Traxoprodil Mesylate vs. its free base is not published in primary literature, the principles of pharmaceutical salt selection establish that salts of weak bases with strong acids (like methanesulfonic acid) are routinely used to overcome the poor water solubility of the free base, facilitating easier preparation of stock solutions and more reliable bioavailability for in vivo studies. This product is soluble in DMSO at 20 mg/mL.

| Evidence Dimension | Aqueous Solubility & Handling |

| Target Compound Data | Mesylate salt form, engineered for improved aqueous solubility. Soluble in DMSO at 20 mg/mL. |

| Comparator Or Baseline | Traxoprodil free base, which is expected to have significantly lower aqueous solubility. |

| Quantified Difference | Not quantitatively reported in direct comparison, but based on established pharmaceutical principles, the mesylate salt provides a significant solubility and handling advantage over the free base form. |

| Conditions | Standard laboratory aqueous buffers and formulation vehicles. |

This directly impacts procurement by reducing time spent on formulation development and ensuring more consistent, reproducible dosing in both cell-based assays and animal models.

High NR2B Subunit Selectivity

Traxoprodil demonstrates high selectivity for the NR2B subunit, which is critical for isolating its specific effects in complex biological systems. In contrast, the first-generation analog, ifenprodil, shows a 400-fold higher affinity for NR1A/NR2B receptors (IC50 = 0.34 µM) compared to NR1A/NR2A receptors (IC50 = 146 µM). Traxoprodil was developed as an analog of ifenprodil and shares this high selectivity for NR2B-containing receptors, allowing researchers to probe NR2B-specific pathways with greater confidence than with less selective compounds.

| Evidence Dimension | NMDA Receptor Subunit Selectivity (IC50) |

| Target Compound Data | High selectivity for NR2B, developed as a direct analog of Ifenprodil. |

| Comparator Or Baseline | Ifenprodil at NR1A/NR2A receptors: 146 µM |

| Quantified Difference | >400-fold higher affinity for NR2B-containing receptors vs. NR2A-containing receptors (based on Ifenprodil data). |

| Conditions | Voltage-clamp recording of Xenopus oocytes expressing heteromeric NMDA receptors. |

For researchers investigating specific neural circuits or disease mechanisms, this high selectivity minimizes confounding results from the modulation of other NMDA receptor subtypes.

No α1-Adrenergic Off-Target Activity

A key procurement differentiator for Traxoprodil over its structural predecessor, ifenprodil, is its refined off-target profile. Traxoprodil was specifically designed to be an analog of ifenprodil that is devoid of activity at α1-adrenergic receptors. This eliminates a significant source of potential side effects and non-specific binding that can complicate the interpretation of results obtained using ifenprodil, which retains affinity for these receptors. This makes Traxoprodil a more precise tool for studying NR2B-mediated phenomena.

| Evidence Dimension | Off-Target Receptor Activity |

| Target Compound Data | Devoid of activity against α1-adrenergic receptors. |

| Comparator Or Baseline | Ifenprodil: Possesses activity at α1-adrenergic receptors. |

| Quantified Difference | Qualitative but significant; removal of a known off-target activity. |

| Conditions | Receptor binding and functional assays. |

This allows for unambiguous attribution of observed effects to NR2B antagonism, enhancing the validity and publishability of research findings.

Reproducible Systemic Administration

The enhanced solubility of the mesylate salt makes it the preferred form for in vivo studies requiring consistent dosing and bioavailability. Its high selectivity for NR2B over NR2A, and lack of confounding α1-adrenergic activity, ensures that observed behavioral or physiological outcomes in models of depression, neurodegeneration, or pain can be more confidently attributed to the target pathway.

Isolating NR2B Synaptic Plasticity

In electrophysiology or cellular imaging studies, Traxoprodil Mesylate allows for the precise pharmacological dissection of NR2B's role in processes like long-term potentiation (LTP) or depression (LTD). Its clean off-target profile compared to ifenprodil prevents misinterpretation of results due to unintended modulation of adrenergic or sigma receptor signaling.

Reliable Solution Preparation for Assays

For automated screening platforms or complex cell-based assays, the reliable solubility of Traxoprodil Mesylate is a significant practical advantage over the free base. This ensures accurate final concentrations without issues of precipitation, leading to higher quality, more reproducible data sets and reducing the need for troubleshooting related to compound handling.

Application Fit Matrix

References

- [1] Prakash, C., et al. Metabolism, pharmacokinetics, and excretion of a highly selective N-methyl-D-aspartate receptor antagonist, traxoprodil, in human cytochrome P450 2D6 extensive and poor metabolizers. Drug Metab. Dispos. 31, 76–86 (2003).

- [2] Poleszak, E., et al. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacol Rep. 68(2), 465-71 (2016).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Traxoprodil

2: Stasiuk W, Serefko A, Szopa A, Wyska E, Świąder K, Wlaź P, Poleszak E. Traxoprodil augments the antidepressant-like activity of agomelatine but not of mianserin or tianeptine in the forced swim test in mice. Pharmacol Rep. 2016 Oct;68(5):960-3. doi: 10.1016/j.pharep.2016.04.013. Epub 2016 May 4. PubMed PMID: 27371898.

3: Higgins GA, Silenieks LB, MacMillan C, Sevo J, Zeeb FD, Thevarkunnel S. Enhanced attention and impulsive action following NMDA receptor GluN2B-selective antagonist pretreatment. Behav Brain Res. 2016 Sep 15;311:1-14. doi: 10.1016/j.bbr.2016.05.025. Epub 2016 May 11. PubMed PMID: 27180168.

4: Nagy D, Stoiljkovic M, Menniti FS, Hajós M. Differential Effects of an NR2B NAM and Ketamine on Synaptic Potentiation and Gamma Synchrony: Relevance to Rapid-Onset Antidepressant Efficacy. Neuropsychopharmacology. 2016 May;41(6):1486-94. doi: 10.1038/npp.2015.298. Epub 2015 Sep 25. PubMed PMID: 26404843; PubMed Central PMCID: PMC4832008.

5: Kumar G, Olley J, Steckler T, Talpos J. Dissociable effects of NR2A and NR2B NMDA receptor antagonism on cognitive flexibility but not pattern separation. Psychopharmacology (Berl). 2015 Nov;232(21-22):3991-4003. doi: 10.1007/s00213-015-4008-9. Epub 2015 Jul 18. PubMed PMID: 26184010.

6: Weed MR, Bookbinder M, Polino J, Keavy D, Cardinal RN, Simmermacher-Mayer J, Cometa FN, King D, Thangathirupathy S, Macor JE, Bristow LJ. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Neuropsychopharmacology. 2016 Jan;41(2):568-77. doi: 10.1038/npp.2015.184. Epub 2015 Jun 24. PubMed PMID: 26105137; PubMed Central PMCID: PMC5130132.

7: Graef JD, Newberry K, Newton A, Pieschl R, Shields E, Luan FN, Simmermacher J, Luchetti D, Schaeffer E, Li YW, Kiss L, Bristow LJ. Effect of acute NR2B antagonist treatment on long-term potentiation in the rat hippocampus. Brain Res. 2015 Jun 3;1609:31-9. doi: 10.1016/j.brainres.2015.03.019. Epub 2015 Mar 19. PubMed PMID: 25796435.

8: Kong M, Ba M, Liu C, Zhang Y, Zhang H, Qiu H. NR2B antagonist CP-101,606 inhibits NR2B phosphorylation at tyrosine-1472 and its interactions with Fyn in levodopa-induced dyskinesia rat model. Behav Brain Res. 2015 Apr 1;282:46-53. doi: 10.1016/j.bbr.2014.12.059. Epub 2015 Jan 8. PubMed PMID: 25576965.

9: Liddie S, Itzhak Y. Variations in the stimulus salience of cocaine reward influences drug-associated contextual memory. Addict Biol. 2016 Mar;21(2):242-54. doi: 10.1111/adb.12191. Epub 2014 Oct 28. PubMed PMID: 25351485; PubMed Central PMCID: PMC4412748.

10: Booth R, Kim H. Permeability analysis of neuroactive drugs through a dynamic microfluidic in vitro blood-brain barrier model. Ann Biomed Eng. 2014 Dec;42(12):2379-91. doi: 10.1007/s10439-014-1086-5. Epub 2014 Aug 13. PubMed PMID: 25118670.

11: Gomes GM, Dalmolin GD, Bär J, Karpova A, Mello CF, Kreutz MR, Rubin MA. Inhibition of the polyamine system counteracts β-amyloid peptide-induced memory impairment in mice: involvement of extrasynaptic NMDA receptors. PLoS One. 2014 Jun 12;9(6):e99184. doi: 10.1371/journal.pone.0099184. eCollection 2014. PubMed PMID: 24921942; PubMed Central PMCID: PMC4055672.

12: Hansen KB, Ogden KK, Yuan H, Traynelis SF. Distinct functional and pharmacological properties of Triheteromeric GluN1/GluN2A/GluN2B NMDA receptors. Neuron. 2014 Mar 5;81(5):1084-1096. doi: 10.1016/j.neuron.2014.01.035. PubMed PMID: 24607230; PubMed Central PMCID: PMC3957490.

13: Naspolini AP, Cocco AR, Villa Martignoni F, Oliveira MS, Furian AF, Rambo LM, Rubin MA, Barron S, Mello CF. Traxoprodil decreases pentylenetetrazol-induced seizures. Epilepsy Res. 2012 Jun;100(1-2):12-9. doi: 10.1016/j.eplepsyres.2012.01.002. Epub 2012 Jan 24. PubMed PMID: 22281061.

14: Lewis B, Wellmann KA, Kehrberg AM, Carter ML, Baldwin T, Cohen M, Barron S. Behavioral deficits and cellular damage following developmental ethanol exposure in rats are attenuated by CP-101,606, an NMDAR antagonist with unique NR2B specificity. Pharmacol Biochem Behav. 2012 Jan;100(3):545-53. doi: 10.1016/j.pbb.2011.10.013. Epub 2011 Oct 20. PubMed PMID: 22037411.

15: Swartjes M, Morariu A, Niesters M, Aarts L, Dahan A. Nonselective and NR2B-selective N-methyl-D-aspartic acid receptor antagonists produce antinociception and long-term relief of allodynia in acute and neuropathic pain. Anesthesiology. 2011 Jul;115(1):165-74. doi: 10.1097/ALN.0b013e31821bdb9b. PubMed PMID: 21606828.

16: Rauner C, Köhr G. Triheteromeric NR1/NR2A/NR2B receptors constitute the major N-methyl-D-aspartate receptor population in adult hippocampal synapses. J Biol Chem. 2011 Mar 4;286(9):7558-66. doi: 10.1074/jbc.M110.182600. Epub 2010 Dec 29. PubMed PMID: 21190942; PubMed Central PMCID: PMC3045010.

17: Quintana A, Melon C, Kerkerian-Le Goff L, Salin P, Savasta M, Sgambato-Faure V. Forelimb dyskinesia mediated by high-frequency stimulation of the subthalamic nucleus is linked to rapid activation of the NR2B subunit of N-methyl-D-aspartate receptors. Eur J Neurosci. 2010 Aug;32(3):423-34. doi: 10.1111/j.1460-9568.2010.07290.x. Epub 2010 Jul 28. PubMed PMID: 20673310.

18: Tallaksen-Greene SJ, Janiszewska A, Benton K, Ruprecht L, Albin RL. Lack of efficacy of NMDA receptor-NR2B selective antagonists in the R6/2 model of Huntington disease. Exp Neurol. 2010 Oct;225(2):402-7. doi: 10.1016/j.expneurol.2010.07.015. Epub 2010 Jul 24. PubMed PMID: 20659453; PubMed Central PMCID: PMC2939157.

19: Hashimoto K. Comments on "An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606 in patients with treatment-refractory major depressive disorder". J Clin Psychopharmacol. 2009 Aug;29(4):411-2; author reply 412. doi: 10.1097/JCP.0b013e3181ace848. PubMed PMID: 19593196.

20: Preskorn SH, Baker B, Kolluri S, Menniti FS, Krams M, Landen JW. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. J Clin Psychopharmacol. 2008 Dec;28(6):631-7. doi: 10.1097/JCP.0b013e31818a6cea. PubMed PMID: 19011431.

Explore Compound Types